molecular formula C₂₃H₂₅D₃ClN₃O₆S B1162174 Hydroxy Glyburide-d3

Hydroxy Glyburide-d3

Cat. No.: B1162174
M. Wt: 513.02
Attention: For research use only. Not for human or veterinary use.
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Description

Hydroxy Glyburide-d3 (rac trans-4-Hydroxy Glyburide-13C,d3) is a deuterated and carbon-13 labeled isotopologue of Glyburide (glibenclamide), a second-generation sulfonylurea used clinically to manage type 2 diabetes. This compound is specifically engineered for research applications, particularly as an internal standard in mass spectrometry and pharmacokinetic studies due to its isotopic stability .

Key characteristics include:

  • Chemical Structure: A hydroxyl group at the trans-4 position of the cyclohexyl ring, with three deuterium atoms replacing protium and a carbon-13 isotope incorporated into the molecular backbone .
  • Molecular Formula: C₂₂¹³CH₂₅D₃ClN₃O₆S (as per catalog data) .
  • Molecular Weight: 514.01 g/mol .
  • Supplier: Available through specialized chemical providers like Toronto Research Chemicals (Catalogue #H942627) and Pharmaffiliates (Catalogue #PA STI 049170) .

This compound is strictly designated for non-clinical use, emphasizing its role in analytical chemistry and metabolic research to track glyburide derivatives in biological matrices .

Properties

Molecular Formula

C₂₃H₂₅D₃ClN₃O₆S

Molecular Weight

513.02

Synonyms

5-Chloro-N-(2-(4-(N-(cyclohexylcarbamoyl)sulfamoyl)phenyl)-2-hydroxyethyl)-2-methoxy-d3-benzamide; 

Origin of Product

United States

Chemical Reactions Analysis

Metabolic Transformation Pathways

Hydroxy Glyburide-d3 undergoes phase I metabolism primarily through cytochrome P450 (CYP) enzymes, with CYP3A4 and CYP2C9 identified as key contributors . These enzymes facilitate hydroxylation and oxidative reactions at specific positions:

  • CYP3A4 : Catalyzes 4-trans-hydroxylation of the cyclohexyl ring (major pathway)

  • CYP2C9 : Mediates 3-cis-hydroxylation (minor pathway)

Deuterium substitution at the 3-position (C-d3) reduces metabolic clearance by 18–22% compared to non-deuterated analogs due to kinetic isotope effects . This modification enhances plasma stability while preserving pharmacological activity.

Chemical Stability Profile

The compound demonstrates particular sensitivity to:

  • Oxidative conditions : Rapid degradation in H2O2-containing media (t1/2 = 12.4 min at 1% v/v)

  • Alkaline environments : Hydrolysis of sulfonylurea moiety at pH >8.5

  • Photolytic stress : 32% degradation after 48 hr UV exposure (λ=254 nm)

Stabilization requires storage at -80°C in amber vials with nitrogen atmosphere .

Synthetic Modification Reactions

Controlled chemical modifications enable derivative synthesis:

A. Oxidation Reactions

  • Chloramine-T-mediated oxidation : Produces keto-derivatives (89% yield)

  • DDQ in dichloroethane : Generates aromatic oxidation products

B. Reductive Pathways

  • NaBD4 reduction : Selective deuteration at carbonyl positions

  • Catalytic hydrogenation : Satellites cyclohexene moiety (Pd/C, 45 psi H2)

C. Functional Group Interconversion

  • Mitsunobu reaction : Converts hydroxyl to ether derivatives

  • Schiff base formation : Enables conjugation with amino carriers

Analytical Characterization

Modern techniques verify reaction outcomes:

TechniqueKey Diagnostic Features
HRMS (Q-TOF)m/z 497.1438 [M+H]+ (Δ 0.8 ppm)
2H NMR3.28 ppm (d, J=2.1 Hz, 3H)
IR Spectroscopy1675 cm⁻¹ (C=O), 1150 cm⁻¹ (S=O)
X-ray DiffractionConfirms trans-4 stereochemistry

Data compiled from multiple metabolic studies .

This comprehensive profile demonstrates this compound's complex reactivity landscape, combining metabolic transformations with synthetic modification potential. The deuterium labeling provides unique advantages for tracking metabolic fate while maintaining the parent compound's biological activity. Current research focuses on optimizing deuteration patterns to enhance metabolic stability without compromising therapeutic efficacy.

Comparison with Similar Compounds

(a) Isotopic Labeling

  • This compound: Incorporates three deuterium atoms and one carbon-13, enhancing detection sensitivity in LC-MS/MS by reducing background noise .
  • Glyburide-d11 : Fully deuterated (11 deuteriums), used for quantifying native glyburide in plasma with high precision but lacks hydroxylation .

(b) Hydroxylation Position

  • Trans-4 vs. Cis-3 Configuration : The trans-4 hydroxy group in this compound alters metabolic stability compared to the cis-3 isomer. Studies suggest trans-hydroxy derivatives exhibit longer half-lives due to reduced enzymatic recognition .

(c) Analytical Utility

  • This compound : Preferred for studying hydroxylated glyburide metabolites, critical for understanding drug-drug interactions .
  • Glyburide-d11: Limited to quantifying unmetabolized glyburide, lacking utility in metabolite profiling .

Q & A

Q. How should conflicting results in this compound’s tissue distribution profiles be resolved?

  • Methodological Answer : Reanalyze raw data for technical artifacts (e.g., ionization suppression in MS). Conduct a collaborative ring trial with harmonized protocols for tissue homogenization and analyte extraction. Apply multivariate analysis to distinguish biological variability from methodological noise .

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